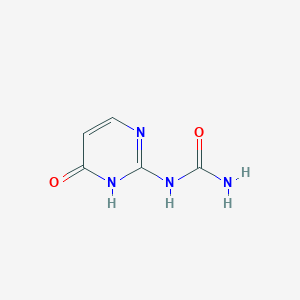
N-(6-Oxo-1,6-dihydropyrimidin-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Oxo-1,4-dihydropyrimidin-2-yl)urea is a heterocyclic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by a pyrimidine ring fused with a urea moiety, making it a versatile molecule with significant applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Oxo-1,4-dihydropyrimidin-2-yl)urea can be synthesized through the Biginelli reaction, a three-component condensation reaction involving an aldehyde, a β-ketoester, and urea under acidic conditions . This method is efficient, cost-effective, and can be performed under solvent-free conditions using various catalysts such as Lewis acids and silica-supported solid acids .
Industrial Production Methods: Industrial production of 1-(4-Oxo-1,4-dihydropyrimidin-2-yl)urea typically involves the use of heterogeneous catalysts to improve yield and reduce reaction times. For example, the use of Montmorillonite-KSF as a reusable and heterogeneous catalyst has been shown to be effective in the synthesis of dihydropyrimidinone analogs .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Oxo-1,4-dihydropyrimidin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidinones and dihydropyrimidines, which have significant biological and pharmacological activities .
Scientific Research Applications
1-(4-Oxo-1,4-dihydropyrimidin-2-yl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(4-Oxo-1,4-dihydropyrimidin-2-yl)urea involves its interaction with specific molecular targets and pathways. For instance, it can form hydrogen bonds with biological macromolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to self-assemble into nanostructures also plays a role in its biological activity .
Comparison with Similar Compounds
2-Ureido-4[1H]-6-methyl-pyrimidinone: This compound is similar in structure and exhibits similar self-assembling properties.
Dihydropyrimidin-2(1H)-ones: These compounds share the pyrimidine ring structure and have comparable biological activities.
Uniqueness: 1-(4-Oxo-1,4-dihydropyrimidin-2-yl)urea stands out due to its unique combination of a pyrimidine ring and a urea moiety, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and self-assemble into functional materials makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
918626-54-7 |
|---|---|
Molecular Formula |
C5H6N4O2 |
Molecular Weight |
154.13 g/mol |
IUPAC Name |
(6-oxo-1H-pyrimidin-2-yl)urea |
InChI |
InChI=1S/C5H6N4O2/c6-4(11)9-5-7-2-1-3(10)8-5/h1-2H,(H4,6,7,8,9,10,11) |
InChI Key |
XUMIQAOMRDRPMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(NC1=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


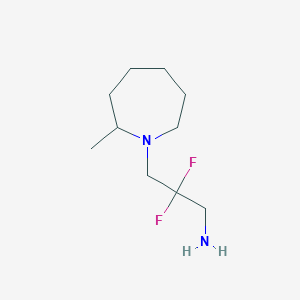
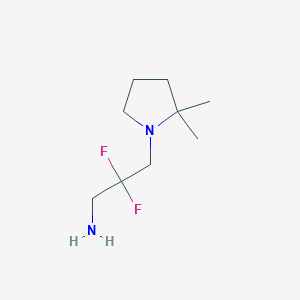

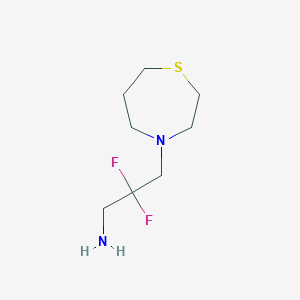

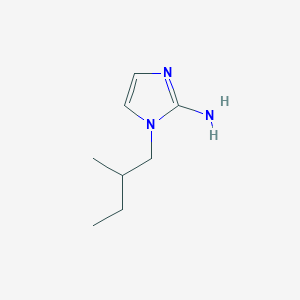

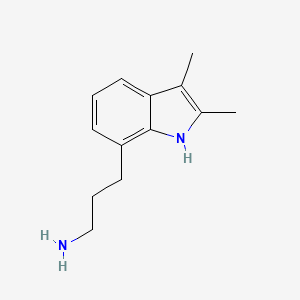

![(1S)-1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine](/img/structure/B13172522.png)

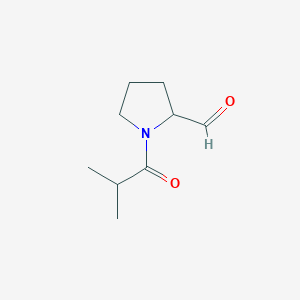
![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B13172538.png)
![N-[2-(4-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13172542.png)
